
6-Methoxy-2-(4-phenoxybenzoyl)pyridine
Descripción general
Descripción
6-Methoxy-2-(4-phenoxybenzoyl)pyridine, also known as MPBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPBP is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Cancer Research
- A study demonstrated that derivatives of molecules containing a core similar to 6-Methoxy-2-(4-phenoxybenzoyl)pyridine, specifically 3-(4-Phenylbenzo[4,5]furo[3,2-b]pyridin-2-yl)phenol, act as nonintercalative topoisomerase I and II dual catalytic inhibitors. These compounds induced apoptosis in T47D human breast cancer cells and showed significant tumor growth inhibition in mice models. The introduction of a methoxy group enhanced their biological activities and metabolic stability, indicating the potential of structurally similar compounds in cancer therapeutics (Kwon et al., 2015).
Material Science
- Research on hydrogen bonding and twist-bend nematogens highlighted the significance of molecules with similar structures to this compound in the formation of liquid crystal phases. The study investigated how hydrogen bond acceptors with stilbazole-based structures interact with hydrogen bond donors, impacting the formation of nematic and twist-bend nematic phases (Walker et al., 2020).
Organic Chemistry
- In organic synthesis, compounds like 2,6-bis-(2′-methoxyphenyl)pyridine, which share a resemblance with this compound, have been synthesized and structurally analyzed. Such compounds are used as heterocyclic ligands and have potential applications in various chemical reactions and interactions (Silva et al., 1997).
Spin Chemistry
- Studies on spin interaction in zinc complexes of Schiff and Mannich bases using derivatives structurally akin to this compound reveal insights into the behavior of phenolate radicals and their potential applications in the field of spin chemistry and material science (Orio et al., 2010).
Antitubulin Agents
- New antitubulin agents based on structures similar to this compound have been synthesized, demonstrating inhibitory effects on tubulin polymerization and exhibiting anticancer properties, particularly in inducing apoptosis in cancer cells (Romagnoli et al., 2020).
Propiedades
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-22-18-9-5-8-17(20-18)19(21)14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAZZRFPYNGAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



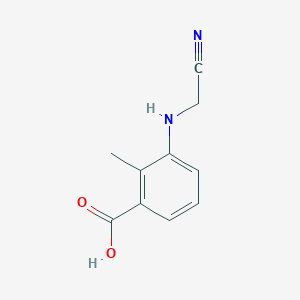
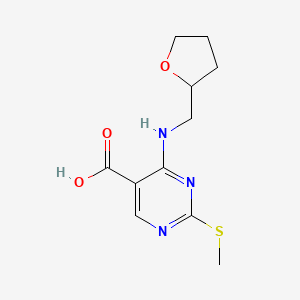

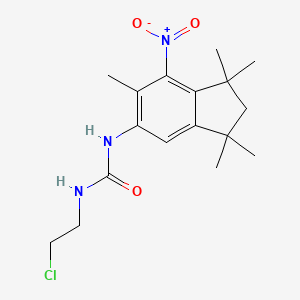
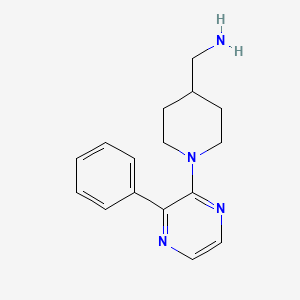
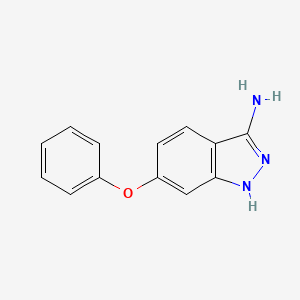
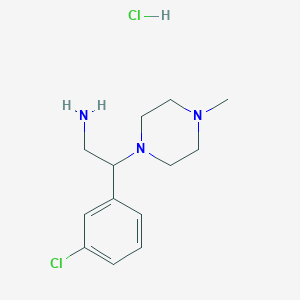

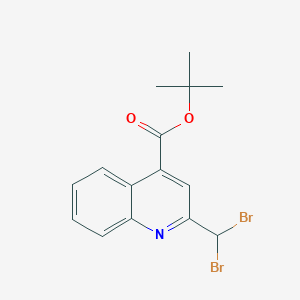

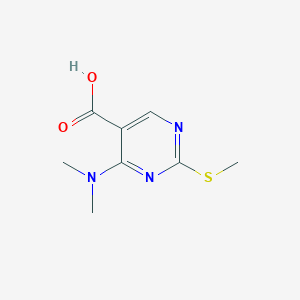
![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B1421675.png)
![6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1421676.png)
